1-Hexyne

Catalog No.
S748935
CAS No.
693-02-7
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexyne

CAS Number

693-02-7

Product Name

1-Hexyne

IUPAC Name

hex-1-yne

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3

InChI Key

CGHIBGNXEGJPQZ-UHFFFAOYSA-N

SMILES

CCCCC#C

Canonical SMILES

CCCCC#C

The exact mass of the compound 1-Hexyne is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9709. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Hexyne (CAS: 693-02-7) is a versatile, six-carbon terminal alkyne widely procured as a fundamental building block for organic synthesis, materials science, and pharmaceutical development. As a stable liquid at room temperature with a boiling point of 344.53 K (71.3 °C) [1], it provides an optimal balance of lipophilicity and processability. Its terminal triple bond features an acidic proton that readily forms metal acetylides, making it an essential precursor for copper-catalyzed azide-alkyne cycloadditions (CuAAC), Sonogashira cross-couplings, and regioselective hydroborations. Compared to highly volatile short-chain alkynes or high-boiling long-chain analogs, 1-hexyne offers a distinct handling advantage for both benchtop research and scaled manufacturing.

Substituting 1-hexyne with closely related alkynes introduces severe processability and reactivity penalties. Using shorter homologs like 1-pentyne (boiling point 313.51 K / 40.3 °C) results in significant evaporative losses during standard handling and requires chilled condensation systems to manage reactions safely [1]. Conversely, substituting with longer homologs like 1-octyne complicates post-reaction purification, as removing unreacted starting material requires stronger vacuum and higher bath temperatures (e.g., 110-122 °C at 0.25 mm Hg) that can degrade sensitive target molecules [2]. Furthermore, attempting to substitute with the internal isomer, 2-hexyne, completely abolishes reactivity in terminal-specific pathways such as Sonogashira couplings and click chemistry, as it lacks the requisite terminal proton to form the active metal acetylide intermediate[3].

Evaporative Loss Prevention and Handling Stability

1-Hexyne demonstrates superior handling stability at standard temperatures compared to its shorter homolog, 1-pentyne. Quantitative thermodynamic measurements show that 1-pentyne boils at 313.51 K (40.3 °C), making it highly volatile and prone to rapid evaporative loss during room-temperature transfers or mildly exothermic reactions [1]. In contrast, 1-hexyne boils at 344.53 K (71.3 °C) [1]. This ~31 °C differential allows 1-hexyne to be handled as a stable liquid under standard laboratory and manufacturing conditions without the need for specialized cooling infrastructure.

Evidence DimensionNormal Boiling Point (Evaporative Stability)
Target Compound Data71.3 °C (344.53 K)
Comparator Or Baseline1-Pentyne: 40.3 °C (313.51 K)
Quantified Difference+31.0 °C higher boiling point for 1-hexyne
ConditionsAtmospheric pressure (1 atm)

Procuring 1-hexyne eliminates the need for chilled handling systems and reduces material waste from boil-off, lowering overall process costs.

Post-Reaction Purification and Vacuum Stripping Efficiency

In synthetic workflows where terminal alkynes are used in excess to drive reactions to completion, the ease of removing unreacted precursor is critical. 1-Hexyne (boiling point 71.3 °C) can be rapidly stripped from reaction mixtures using standard rotary evaporation under mild vacuum. In contrast, 1-octyne (boiling point ~126 °C) requires significantly higher temperatures to evaporate; for example, removing unreacted 1-octyne often requires high vacuum (e.g., 0.25 mm Hg) and elevated bath temperatures (110-122 °C) [1]. The substantially lower boiling point of 1-hexyne prevents the thermal degradation of sensitive cross-coupled or cycloaddition products during the purification phase.

Evidence DimensionBoiling Point / Stripping Temperature
Target Compound Data71.3 °C
Comparator Or Baseline1-Octyne: ~126.0 °C
Quantified Difference~55 °C lower boiling point for 1-hexyne
ConditionsStandard atmospheric pressure baseline for vacuum scaling

1-Hexyne enables faster, milder post-reaction purification, protecting thermally sensitive high-value products from degradation.

Absolute Requirement for Terminal Reactivity in Cross-Coupling

The structural isomer 2-hexyne is frequently considered a chemical analog, but it is completely non-viable for terminal-specific synthetic pathways. In standard Sonogashira cross-coupling or CuAAC reactions, the formation of a metal acetylide intermediate relies entirely on the acidic terminal proton. 1-Hexyne readily undergoes these reactions, routinely achieving 84–89% yields in optimized catalytic systems [1]. Because 2-hexyne is an internal alkyne lacking this proton, it yields 0% of the desired terminal-coupled product under identical conditions, proving that the two isomers are strictly non-interchangeable for these applications [2].

Evidence DimensionYield in terminal-specific coupling (e.g., Sonogashira)
Target Compound Data84-89% typical yield
Comparator Or Baseline2-Hexyne: 0% yield (mechanistically inert)
Quantified DifferenceAbsolute reactivity vs. complete inertness
ConditionsStandard palladium/copper co-catalyzed coupling conditions

Buyers must procure the terminal 1-hexyne isomer for any click chemistry or Sonogashira coupling, as internal isomers cannot participate in the required catalytic cycle.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

1-Hexyne is the optimal lipophilic building block for click chemistry when synthesizing 1,4-disubstituted 1,2,3-triazoles. Its terminal triple bond ensures rapid cycloaddition, while its moderate boiling point allows any excess reagent to be easily evaporated under mild vacuum, streamlining the isolation of pharmaceutical intermediates or bioconjugates [1].

Sonogashira Cross-Coupling for Materials Science

In the synthesis of conjugated polymers, liquid crystals, or molecular electronics, 1-hexyne serves as a highly efficient precursor for introducing hex-1-ynyl groups onto aryl or vinyl halides. It provides a superior balance of reactivity (yielding 84-89% under optimized conditions) and processability compared to highly volatile 1-pentyne or difficult-to-remove 1-octyne[2].

Regioselective Hydroboration for Aldehyde Synthesis

1-Hexyne is an excellent substrate for anti-Markovnikov hydroboration-oxidation sequences. Treatment with sterically hindered boranes yields terminal vinylboranes that can be cleanly oxidized to hexanal, leveraging the terminal alkyne structure that internal isomers like 2-hexyne lack [1].

XLogP3

2.4

UNII

5FZF2F38F5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

26856-30-4
693-02-7

Wikipedia

1-hexyne

General Manufacturing Information

Hexyne: INACTIVE
1-Hexyne: ACTIVE

Dates

Last modified: 08-15-2023
Adzima et al. Spatial and temporal control of the alkyne-azide cycloaddition by photoinitiated Cu(II) reduction. Nature Chemistry, doi: 10.1038/nchem.980, published online 30 January 2011 http://www.nature.com/nchem
Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem

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